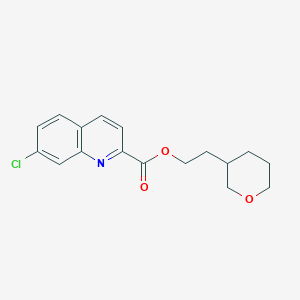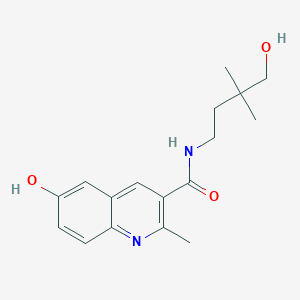
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. Inflammation research has shown that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, the limitations of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
For research on N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide include further preclinical studies to investigate its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with 6-hydroxy-1-indanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to yield N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide. This synthesis method has been optimized to produce high yields of pure N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide.
Applications De Recherche Scientifique
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-14-3-1-2-12(10-14)4-9-18(22)19-17-8-6-13-5-7-15(21)11-16(13)17/h1-3,5,7,10-11,17,20-21H,4,6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDVNRDOKSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC(=CC=C3)O)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)

![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-(3-hydroxyphenyl)propan-1-one](/img/structure/B7435222.png)
![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B7435247.png)
![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![5-bromo-6-methyl-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7435251.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)